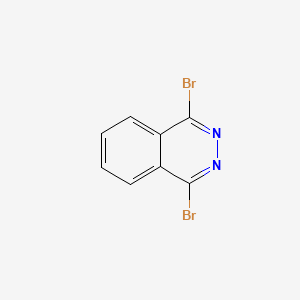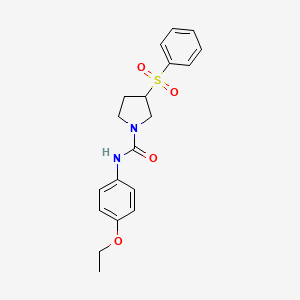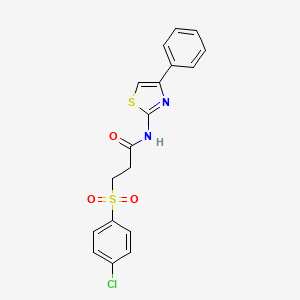
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide and its derivatives have been studied for their antimicrobial and anti-proliferative activities. A study by Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and tested their in vitro inhibitory activity against pathogenic bacteria and fungi. The study found broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, the anti-proliferative activity was evaluated against various human cancer cell lines, showing significant potential in cancer treatment (Al-Wahaibi et al., 2021).
Lipoxygenase Inhibition
Another study focused on the synthesis of new derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide as lipoxygenase inhibitors. These compounds, evaluated by Aziz‐ur‐Rehman et al. (2016), showed moderately good activities relative to the reference standard Baicalein, indicating their potential use in treating inflammation or other diseases where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).
Dipeptide Mimetics
The compound has also been investigated in the context of dipeptide mimetics. Todorov and Naydenova (2010) reported the synthesis of novel dipeptide mimetics with a hydantoin moiety, which included derivatives of this compound. These compounds have been characterized for potential applications in medicinal chemistry (Todorov & Naydenova, 2010).
Anticancer Applications
Several studies have explored the anticancer potential of 1,3,4-oxadiazole derivatives. Polkam et al. (2021) designed and synthesized new 1,3,4-oxadiazole thioether derivatives, showing superior activity against an array of human cancer cells, especially breast cancer cell lines (Polkam et al., 2021).
Antiepileptic Activity
The compound's derivatives have been investigated for their potential antiepileptic activity. Rajak et al. (2013) synthesized novel limonene and citral based 1,3,4-oxadiazoles, demonstrating significant anticonvulsant activities in various models. This study provides insight into the compound's utility in developing antiepileptic medications (Rajak et al., 2013).
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-4-5-6-13(19)16-15-18-17-14(22-15)11-9-10(20-2)7-8-12(11)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABQYSASIKXHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)


![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)

![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)
![2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2684217.png)



